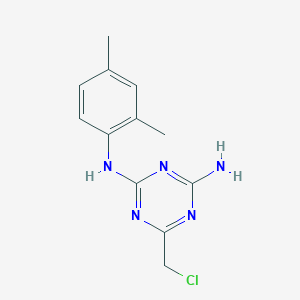

![molecular formula C7H10Cl2N4 B2684602 7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine;dihydrochloride CAS No. 2490418-56-7](/img/structure/B2684602.png)

7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine;dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

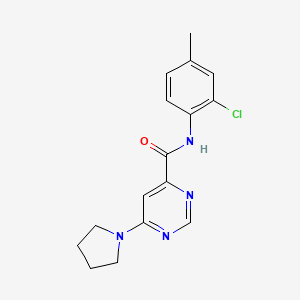

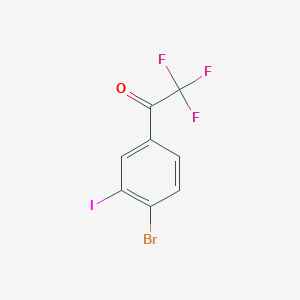

7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine is a chemical compound with the CAS Number: 1150617-78-9 . It is a powder at room temperature . The IUPAC name for this compound is 7-methyl [1,2,4]triazolo [1,5-a]pyridin-8-ylamine .

Synthesis Analysis

The synthesis of this compound has been described in a paper on the multigram-scale synthesis of DNA–PK inhibitor AZD7648 . The synthesis involves the preparation of intermediate (E)-N-hydroxy-N’-(4-methyl-5-nitropyridin-2-yl)formimidamide from commercially available 4-methyl-5-nitropyridine-2-amine by a “one-pot” method . The compound 7-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine was prepared in two steps with an improved yield of 55.5% .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI Code: 1S/C7H8N4/c1-5-2-3-11-7(6(5)8)9-4-10-11/h2-4H,8H2,1H3 . This indicates that the compound has a triazolo[1,5-a]pyridine core with a methyl group at the 7-position and an amine group at the 8-position.Chemical Reactions Analysis

The synthesis of this compound involves several chemical reactions, including a “one-pot” method to prepare an intermediate, and a two-step process to prepare the final compound . The Buchwald–Hartwig cross-coupling reaction was replaced by a nucleophilic aromatic substitution reaction (SNAr), thus avoiding the expensive Pd catalyst and simplifying the work-up process .Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a molecular weight of 148.17 .Scientific Research Applications

Molecular and Crystal Structure Analysis

One study focused on the molecular and crystal structure of a closely related compound, showcasing its unique crystalline formation and molecular interactions. The research reveals how these compounds form crystals with specific symmetries and dimensions, illustrating their potential in materials science for understanding molecular arrangements and hydrogen bonding patterns (Dolzhenko et al., 2011).

Chemical Synthesis and Functionalization

Another area of application is in the synthesis of chemically diverse libraries. For example, one study describes the efficient solution-phase parallel synthesis of a library of triazolo and triazinopyrimidine derivatives, demonstrating the versatility of these compounds as scaffolds for developing novel chemical entities with potential applications in drug discovery and material science (Baindur et al., 2003).

Antimicrobial and Antiproliferative Activity

Research has also explored the antimicrobial and antiproliferative activities of triazolo and triazinopyrimidine derivatives. One study synthesized fluorinated derivatives and evaluated their antiproliferative activity against various cancer cell lines, highlighting the potential of these compounds in the development of new therapeutic agents (Dolzhenko et al., 2008).

Novel Synthetic Routes and Drug Leads

Further, a study developed a new practical synthesis route for amino-substituted triazolo[1,5-a][1,3,5]triazin-5-amines, demonstrating the compound's potential as a precursor for the development of novel compounds with significant biological activity (Dolzhenko et al., 2008).

Mechanism of Action

While the specific mechanism of action of this compound is not mentioned in the search results, it is noted that it is used in the synthesis of DNA–PK inhibitor AZD7648 . DNA-dependent protein kinase catalytic subunits (DNA–PKcs) play an essential role in non-homologous end joining, which is one of the two main ways to detect and repair human DNA double-strand break . DNA–PKcs inhibitors are attractive therapeutic agents for cancer in combination with DSB-inducing radiotherapy and chemotherapy .

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name |

7-methyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4.2ClH/c1-5-2-3-11-7(6(5)8)9-4-10-11;;/h2-4H,8H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFRUMXZNRKKHJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=NC=NN2C=C1)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-methylphenyl)methyl]-6-oxo-1H-pyridazine-3-carboxamide](/img/structure/B2684527.png)

![3-(4-Methylphenyl)-5-[1-(3,4,5-triethoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2684532.png)

![3-(4-Ethylphenyl)-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2684540.png)

![3-methyl-6-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2684542.png)